molecular formula C9H19NO2 B1658029 Tert-butyl N-butylcarbamate CAS No. 59255-58-2

Tert-butyl N-butylcarbamate

Cat. No.: B1658029
CAS No.: 59255-58-2
M. Wt: 173.25 g/mol
InChI Key: MXSNQMUVXLVDHI-UHFFFAOYSA-N
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Description

Tert-butyl N-butylcarbamate (CAS 59255-58-2) is an N-protected amine derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research . With a molecular formula of C9H19NO2 and a molecular weight of 173.26 g/mol, this compound features the tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthetic sequences . The Boc group is prized for its stability under basic conditions and its susceptibility to removal under mild acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups . This makes this compound a useful reagent for the exploration of novel synthetic pathways. Compounds containing the carbamate functional group, characterized by the -O-CO-NH- linkage, are of significant interest in medicinal chemistry due to their improved proteolytic stability and ability to permeate cell membranes compared to amide analogues . As a research chemical, this compound is for use in laboratory settings only. This compound is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSNQMUVXLVDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401439
Record name Tert-butyl N-butylcarbamate
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59255-58-2
Record name Tert-butyl N-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-butylcarbamate
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Foundational Role of Carbamate Protecting Groups in Synthetic Strategy

In the realm of organic synthesis, the ability to selectively protect a functional group from unwanted reactions is a cornerstone of strategic planning. organic-chemistry.org Carbamate (B1207046) protecting groups are a popular choice for safeguarding amines due to their ability to be installed and removed under relatively mild conditions. masterorganicchemistry.com They transform the nucleophilic amine into a significantly less reactive carbamate, thereby allowing other parts of the molecule to undergo chemical transformations without interference. organic-chemistry.orgmasterorganicchemistry.com This temporary modification requires at least two additional steps in a synthetic sequence: the protection step and the subsequent deprotection step. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group used in non-peptide chemistry. jk-sci.com Its widespread use stems from its stability across a broad range of reaction conditions, yet it can be readily removed under specific, controlled acidic environments. total-synthesis.com This selective removal is crucial for orthogonal protection strategies, where multiple protecting groups are employed and need to be cleaved independently of one another. total-synthesis.comnumberanalytics.com

The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com This reaction can be performed under various conditions, including with a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) or even under solvent-free conditions. jk-sci.com The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the protected carbamate. total-synthesis.com

Evolution of Tert Butyl Carbamate Chemistry in Multi Step Synthesis

Direct N-Boc Protection Strategies for Amines

The most direct route to this compound involves the reaction of n-butylamine with a Boc-transfer reagent. This method, known as N-Boc protection, is widely employed for its efficiency and broad applicability.

The standard and most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. organic-chemistry.org Common bases include sodium hydroxide, triethylamine, and 4-(dimethylamino)pyridine (DMAP). nih.gov The choice of solvent can vary, with dichloromethane, tetrahydrofuran (THF), and aqueous systems being frequently used. nih.govorganic-chemistry.org For instance, the N-Boc protection of various amines can be achieved in high yields using Boc₂O in a water-acetone mixture without the need for a catalyst. nih.gov

Another conventional approach involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), which can be particularly useful for sensitive substrates. nih.gov The reaction conditions are generally mild, proceeding at room temperature, and the purification of the resulting N-Boc amine is often straightforward. nih.gov

Table 1: Conventional Reagents for N-Boc Protection
ReagentTypical ConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., CH₂Cl₂, THF, H₂O/Acetone) nih.govorganic-chemistry.org
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Base (e.g., Et₃N), Solvent (e.g., H₂O/Dioxane) nih.gov

To improve the efficiency and environmental footprint of N-Boc protection, various catalytic systems have been developed. These systems often allow for milder reaction conditions, lower catalyst loadings, and solvent-free reactions. organic-chemistry.org

Several metal-based catalysts have been shown to be effective. For example, copper(II) tetrafluoroborate (B81430) can catalyze the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. nih.gov Similarly, iron oxide-cobalt magnetic nanoparticles (Fe₃O₄-Co₃O₄ MNPs) have been used for the O-tert-Boc protection of phenols, a related transformation, demonstrating the potential of nanocatalysts in this area. mdpi.com Zirconium(IV) chloride (ZrCl₄) has also been employed as a catalyst for Boc protection in acetonitrile (B52724), leading to high yields in short reaction times. researchgate.net

Non-metallic and more environmentally benign catalysts have also been explored. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Iodine has also been used as a catalyst for the protection of amines with Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.org Furthermore, mesoporous materials like SBA-15 have been utilized as heterogeneous catalysts for the solvent-free synthesis of N-Boc amines, offering easy separation and reusability of the catalyst. bohrium.comresearchgate.net

Table 2: Advanced Catalytic Systems for Boc Protection
CatalystReaction ConditionsKey AdvantagesReference
Copper(II) tetrafluoroborateSolvent-free, Room temperatureHigh efficiency nih.gov
Fe₃O₄-Co₃O₄ MNPsSolvent-free, 70 °CRecyclable magnetic catalyst mdpi.com
ZrCl₄Acetonitrile, Room temperatureShort reaction times, High yields researchgate.net
HClO₄–SiO₂Solvent-free, Room temperatureEfficient, Inexpensive, Reusable organic-chemistry.org
IodineSolvent-free, Ambient temperaturePractical and efficient organic-chemistry.org
SBA-15Solvent-free, Room temperatureHeterogeneous, Reusable, High yields bohrium.comresearchgate.net

One-pot procedures and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.

A notable one-pot method involves the direct conversion of carboxylic acids into tert-butyl carbamates. organic-chemistry.org This is achieved by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide (B81097), which generates an acyl azide intermediate. organic-chemistry.org This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by tert-butanol (B103910) (generated in situ) to yield the desired carbamate. organic-chemistry.org

Multicomponent reactions, such as the Passerini and Ugi reactions, provide a powerful tool for the rapid synthesis of complex molecules, including those containing a tert-butyl carbamate moiety. rsc.orgacs.org For example, the Passerini three-component condensation of N-Boc-α-aminoaldehydes, isocyanides, and carboxylic acids can lead to peptide-like structures with an α-hydroxy-β-aminoacid unit. rsc.org Similarly, Ugi reactions involving Boc-protected amino acids can be used to construct diverse molecular scaffolds. mdpi.com

Palladium-Catalyzed C-N Cross-Coupling for N-Boc Protected Anilines

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-aryl amines. acs.orgresearchgate.net This methodology can be applied to the synthesis of N-Boc protected anilines by coupling an aryl halide with tert-butyl carbamate, which serves as an ammonia (B1221849) surrogate. acs.org

The success of these reactions hinges on the choice of the palladium catalyst and the supporting ligand. acs.org Biarylphosphine ligands are commonly used to facilitate the coupling. acs.org This approach is highly versatile, tolerating a wide range of functional groups on the aryl halide. acs.org The resulting N-Boc protected anilines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral Tert-butyl Carbamate Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Stereoselective methods for the preparation of chiral tert-butyl carbamate derivatives often rely on the use of chiral auxiliaries, chiral catalysts, or stereoselective transformations.

One strategy involves the use of N-tert-butylsulfinyl imines as chiral building blocks. cas.cn Stereoselective addition of nucleophiles to these imines, or their asymmetric reduction, can afford a variety of fluorinated chiral amines with high stereoselectivity. cas.cn The tert-butylsulfinyl group acts as a powerful chiral directing group and can be easily removed after the desired stereocenter is established. cas.cn

Asymmetric aldol (B89426) reactions are another powerful tool for constructing chiral centers. nih.gov For instance, the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a key intermediate for BACE1 inhibitors, has been achieved using asymmetric syn- and anti-aldol reactions to control the stereochemistry of two adjacent chiral centers. nih.gov

Kinetic resolution is also a valuable technique for obtaining enantiomerically pure compounds. For example, Jacobsen's hydrolytic kinetic resolution of epoxides has been adapted to produce enantiomerically pure 1,2-diaminocyclopentane precursors, which can then be protected with a Boc group.

Formation of Tert-butyl Carbamates via Rearrangement Reactions

Rearrangement reactions, particularly the Curtius, Hofmann, and Lossen rearrangements, provide alternative pathways to isocyanates, which can be subsequently trapped with tert-butanol to form tert-butyl carbamates.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. organic-chemistry.orgnih.gov A one-pot procedure for the Curtius rearrangement allows for the direct conversion of carboxylic acids to tert-butyl carbamates using di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, and is then trapped by tert-butanol. organic-chemistry.org

The Hofmann rearrangement of amides can also be utilized. An efficient one-pot procedure for the Hofmann rearrangement of both aromatic and aliphatic amides using N-bromoacetamide and a base can provide carbamates in high yields. organic-chemistry.org

While less common for the synthesis of tert-butyl carbamates, the Lossen rearrangement of hydroxamic acids could, in principle, be adapted for this purpose.

Mechanistic Elucidation of Tert Butyl Carbamate Reactivity

Acid-Mediated Deprotection Mechanisms of Tert-butyl Carbamates

The acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group is a fundamental transformation, particularly in peptide synthesis. nih.gov The reaction is initiated by acid and leads to the formation of the free amine, carbon dioxide, and isobutylene (B52900). commonorganicchemistry.comacsgcipr.org

Protonation Pathways and Initial Fragmentation Events

The initial and critical step in the acid-mediated deprotection of a tert-butyl carbamate (B1207046) is protonation. nih.govcommonorganicchemistry.com Theoretical and experimental studies have investigated the likely sites of protonation, primarily focusing on the carbonyl oxygen, the ether oxygen, and the nitrogen atom of the carbamate functional group. nih.gov

In the gas phase, the carbonyl oxygen is the preferred site of protonation. nih.govresearchgate.net High-level ab initio calculations indicate that protonation at the carbonyl oxygen is energetically more favorable than at the nitrogen atom. nih.gov For instance, in a simple secondary carbamate, the carbonyl-protonated tautomer is calculated to be 20 kJ mol⁻¹ more stable than the N-protonated form in the gas phase. nih.gov This preference is attributed to the higher electron density on the carbonyl oxygen. stackexchange.com

However, the solvent environment can significantly influence the protonation site. In a methanol (B129727) solution, the energetic difference between the carbonyl-protonated and nitrogen-protonated species is greatly diminished, and in some cases, reversed, making them nearly isoenergetic. nih.govresearchgate.net More complex tert-butyl carbamates that contain other functional groups like amides may see protonation occur at the amide carbonyl groups, with the resulting ions being stabilized by intramolecular hydrogen bonding, a factor that is also influenced by solvation. nih.gov

The sequence of events is generally accepted as:

Protonation of the carbamate, typically at the carbonyl oxygen. commonorganicchemistry.comjk-sci.com

Elimination of the tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation of the carbamic acid to yield the free amine and carbon dioxide. commonorganicchemistry.com

The tert-butyl cation generated can then be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize. commonorganicchemistry.com

Intermediates and Transition State Structures in Cleavage

The cleavage of tert-butyl carbamates under acidic conditions proceeds through a series of well-defined intermediates and transition states. Following the initial protonation of the carbamate, the key intermediate formed is the carbamic acid. commonorganicchemistry.comslideshare.net This species is highly unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com

The central event in the deprotection is the fragmentation of the protonated carbamate. This step involves the formation of a reversibly formed ion-molecule pair, consisting of the carbamic acid and the tert-butyl cation. acs.orgnih.gov The stability of the tertiary tert-butyl carbocation is a significant driving force for this fragmentation. acsgcipr.org

Computational studies have provided insight into the transition state structures. For the subsequent loss of isobutylene and carbon dioxide, energy-resolved collision-induced dissociation experiments on a model compound indicated separate energy thresholds for each loss, suggesting a two-step process. researchgate.net Theoretical modeling points to the kinetic preference for a pathway involving the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl, which facilitates the elimination of isobutylene. researchgate.net The subsequent loss of carbon dioxide necessitates further proton migrations that must overcome their own energy barriers. researchgate.net

Protonated Substrate: The reaction begins with the protonated tert-butyl carbamate.

Ion-Molecule Pair Intermediate: This consists of the carbamic acid and the tert-butyl cation, formed through the cleavage of the C-O bond of the protonated carbamate. acs.orgnih.gov

Carbamic Acid Intermediate: This transient species is formed after the departure of the tert-butyl cation. commonorganicchemistry.com

Final Products: The carbamic acid rapidly decomposes into the corresponding amine and carbon dioxide. commonorganicchemistry.com The tert-butyl cation typically loses a proton to form isobutylene. commonorganicchemistry.com

StepIntermediate/Transition StateDescriptionSource
1Protonated CarbamateInitial species formed by the addition of a proton to the carbamate group, typically at the carbonyl oxygen. nih.govcommonorganicchemistry.com
2Ion-Molecule PairA reversibly formed complex between the carbamic acid and the tert-butyl cation. acs.orgnih.gov
3Carbamic AcidAn unstable intermediate formed after the loss of the tert-butyl cation. commonorganicchemistry.comslideshare.net
4Free Amine and CO₂Final products from the spontaneous decarboxylation of the carbamic acid. commonorganicchemistry.com

Kinetic and Thermodynamic Aspects of Deprotection Reactions

The kinetics of the acid-mediated deprotection of tert-butyl carbamates are notably dependent on the nature of the acid used. Studies have revealed a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid. acs.orgnih.gov This indicates that a second molecule of the acid is involved in the rate-determining step, likely facilitating the separation of the ion-molecule pair formed after the initial fragmentation of the protonated carbamate. acs.orgnih.gov

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can exhibit an inverse kinetic dependence on the trifluoroacetate (B77799) anion concentration. acs.orgnih.gov This suggests a different mechanistic nuance where the trifluoroacetate ion may interact with intermediates in a non-productive manner.

The rate of deprotection is also influenced by the structure of the substrate itself. Electron-donating groups on an aryl ring of a carbamate can facilitate the reaction, while electron-withdrawing groups tend to retard it when hydrolysis is performed in hot water. rsc.org Furthermore, the deprotection of N-Boc amino acids is more efficient than that of simple alkyl N-Boc amines, a phenomenon attributed to the participation of the free carboxylate group. acs.org

AcidKinetic DependenceKey ObservationSource
HCl, H₂SO₄, MSASecond-orderRate is proportional to the square of the acid concentration. acs.orgnih.gov
Trifluoroacetic Acid (TFA)Inverse dependence on [TFA⁻]Requires a large excess of acid for a practical reaction rate. acs.orgnih.gov

Strategies for Trapping Reactive Intermediates

The deprotection of tert-butyl carbamates generates a highly reactive tert-butyl cation as an intermediate. commonorganicchemistry.comacsgcipr.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites on the substrate or product molecule. acsgcipr.org Functional groups particularly susceptible to this side reaction include amidines, guanidines, thiols, and electron-rich aromatic rings. acsgcipr.org To mitigate these unwanted reactions, various "scavengers" or trapping agents are often added to the reaction mixture. commonorganicchemistry.commasterorganicchemistry.com

These scavengers are nucleophilic species designed to react with the tert-butyl cation, effectively removing it from the reaction medium before it can alkylate the desired product. masterorganicchemistry.com Common scavengers include thiols, such as thiophenol, which can prevent the alkylation of sensitive substrates. organic-chemistry.org Triisopropylsilane is another scavenger used to quench excess acid and stabilize intermediates.

The choice of scavenger depends on the specific substrate and reaction conditions. The goal is to select a scavenger that is more nucleophilic towards the tert-butyl cation than any sensitive functional groups present on the substrate or product.

In some synthetic strategies, the reactive intermediate is not a nuisance to be trapped but a species to be utilized. For instance, upon Boc deprotection, the resulting unstable N-H or N-CF3 intermediates can be trapped in situ to form more complex molecules, such as N-trifluoromethyl pyrazoles.

Non-Acidic Deprotection Methodologies

While acid-mediated cleavage is the most common method for Boc deprotection, several non-acidic strategies have been developed to accommodate substrates with acid-sensitive functional groups. sci-hub.seresearchgate.net These methods include thermal deprotection and Lewis acid-promoted cleavage.

Lewis Acid-Promoted Cleavage Pathways

Lewis acids offer an alternative to Brønsted acids for the deprotection of tert-butyl carbamates. acsgcipr.org The mechanism of Lewis acid-catalyzed deprotection is analogous to that of Brønsted acid-catalyzed cleavage. acsgcipr.org Instead of protonation, the Lewis acid coordinates to the carbamate, typically at the carbonyl oxygen. acsgcipr.org This coordination polarizes the carbonyl group, weakening the adjacent C-O bond and facilitating its cleavage.

The subsequent fragmentation mirrors the acid-catalyzed pathway, yielding the amine, carbon dioxide, and a transient tert-butyl cation. acsgcipr.org This cation can then form isobutylene or react with other nucleophiles present. acsgcipr.org

A variety of Lewis acids have been shown to effect this transformation, including:

Iron(III) chloride (FeCl₃): Used for the catalytic and selective deprotection of a Boc group in N,N'-diprotected amines. acsgcipr.org

Tin(IV) chloride (SnCl₄): An extremely mild reagent for Boc deprotection, applicable even in the synthesis of sensitive peptide thioamide linkages. acsgcipr.org

Zinc bromide (ZnBr₂): Can be used for the selective removal of the Boc group from secondary amines. jk-sci.comacsgcipr.org

Aluminum chloride (AlCl₃): Enables the selective removal of the N-tert-butoxycarbonyl protective group. acsgcipr.org

Cerium(III) chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system has been used for the selective deprotection of N-Boc-protected tert-butyl ester amino acids. acs.orgresearchgate.net

Chemoselective Cleavage with Emerging Reagents

The development of mild and highly selective reagents for the deprotection of tert-butyl carbamates is a continuous area of research, driven by the need to handle increasingly complex and sensitive molecular architectures.

A notable emerging reagent is the tris-4-bromophenylamminium radical cation ("magic blue" or MB•+) used with triethylsilane. organic-chemistry.orgnih.govorganic-chemistry.org This system allows for the catalytic and mild deprotection of tert-butyl groups from carbamates, esters, and ethers with high yields. organic-chemistry.orgnih.govacs.org Its key advantage is the avoidance of harsh acidic or basic conditions and high temperatures. organic-chemistry.orgacs.org The method shows excellent chemoselectivity, for instance, by selectively deprotecting a tert-butyl ester in the presence of other ester groups. nih.govacs.orgacs.org

Another mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol. nih.govrsc.org This procedure is effective for a wide range of aliphatic, aromatic, and heterocyclic substrates at room temperature, with reaction times of 1-4 hours and yields up to 90%. nih.govrsc.org This method has proven useful for compounds with multiple functional groups and those that are sensitive to acid. nih.govrsc.org

Aqueous phosphoric acid has also been identified as a mild, environmentally friendly, and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net It demonstrates high functional group tolerance, preserving stereochemical integrity and leaving other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

For substrates with particularly acid-labile functionalities, such as thioamide linkages in peptides, SnCl₄ in organic solvents has been reported as an extremely mild reagent for Boc deprotection, providing excellent yields. rsc.orgrsc.org

Solvent-free conditions represent another frontier in chemoselective deprotection. A scalable and sustainable method using near-stoichiometric amounts of hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid has been developed. kuleuven.be This method is highly efficient and demonstrates chemoselectivity in the presence of acid-sensitive silyl (B83357) ethers and enol triflates. kuleuven.be

The following table summarizes the performance of some emerging reagents for the chemoselective cleavage of the Boc group.

Table 1: Emerging Reagents for Chemoselective Boc Deprotection

Reagent/System Substrate Scope Conditions Yield (%) Reference(s)
"Magic blue" (MB•+) / Triethylsilane Aliphatic, aromatic, heterocyclic carbamates, esters, ethers Mild, transition-metal-free Up to 95 organic-chemistry.org, acs.org, nih.gov
Oxalyl chloride / Methanol Aliphatic, aromatic, heterocyclic N-Boc compounds Room temperature, 1-4 h Up to 90 nih.gov, rsc.org
Aqueous Phosphoric Acid (85 wt%) Various Boc-protected amines Room temperature, 4-8 h 92-98 thieme-connect.com
SnCl₄ Peptides with thioamide linkages Mild, organic solvents Excellent rsc.org, rsc.org
HCl (gas, solvent-free) Wide variety of N-Boc compounds Solvent-free Quantitative kuleuven.be

Reaction Pathways Involving the Carbamate Moiety Beyond Deprotection

Direct Transformation to Amide Linkages

The direct conversion of tert-butyl carbamates into amides without the isolation of the intermediate amine is a highly valuable synthetic strategy, particularly when dealing with unstable amines. thieme-connect.com Several methods have been developed to achieve this transformation in a one-pot fashion.

One efficient method involves the use of acyl halide-methanol mixtures. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This procedure is based on the in situ generation of a hydrogen halide (e.g., HBr from bromoacetyl bromide and methanol), which cleaves the Boc group. The resulting amine intermediate is then acylated by the excess acyl halide in the presence of a base like potassium carbonate. thieme-connect.com This approach is rapid, operationally simple, and has been shown to be superior to methods requiring prolonged heating. thieme-connect.comorganic-chemistry.org It is applicable to a variety of t-butyl carbamates and acyl halides, often providing nearly quantitative yields. organic-chemistry.org

Another approach to direct transamidation involves the activation of the secondary amide with a Boc group, followed by a nickel-catalyzed reaction. acs.orgnih.gov This two-step process allows for the transamidation of secondary amides under mild conditions. nih.gov The methodology is tolerant of variations in both the amide substrate and the amine nucleophile and is compatible with various functional groups, including basic heteroatoms and ester functionalities. nih.gov A metal-free version of this transamidation of N-Boc activated secondary amides has also been reported, proceeding under mild conditions without any additives. scispace.comorganic-chemistry.org

Reductive transamidation offers another pathway. N-Boc-activated secondary alkyl and aryl amides can be reacted with nitroarenes in the presence of a nickel catalyst and a reductant to form the corresponding amides. scispace.comacs.org

Furthermore, a novel one-step conversion of carbamates to amides has been developed using acyl chlorides and sodium iodide. clockss.org This method is effective for various carbamates, including tert-butyl carbamates, and proceeds by heating with the reagents in acetonitrile (B52724). clockss.org

The table below provides examples of direct amide formation from tert-butyl carbamates.

Table 2: Direct Conversion of Tert-butyl Carbamates to Amides

Starting Carbamate Reagents Product Yield (%) Reference(s)
N-Boc-benzylamine Bromoacetyl bromide, Methanol, K₂CO₃ N-Benzyl-bromoacetamide 94 thieme-connect.com
N-Boc-aniline Acetyl chloride, Sodium iodide, Acetonitrile N-Phenylacetamide 92 clockss.org
Boc-activated secondary benzamide Amine, Ni(cod)₂, SIPr, Toluene Transamidated amide 91 nih.gov
N-Boc-glycine isopropyl ester Bromoacetyl bromide, Methanol, K₂CO₃ N-(Bromoacetyl)glycine isopropyl ester 98 thieme-connect.com

Computational and Theoretical Investigations of Tert Butyl Carbamate Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are pivotal in exploring the fundamental properties of tert-butyl carbamate (B1207046) systems at the molecular level. These studies provide a detailed picture of electron distribution, molecular geometry, and the energetic landscape that governs their stability and conformational preferences.

The site of protonation in tert-butyl carbamates is a critical factor that dictates their subsequent chemical behavior, particularly in acid-catalyzed reactions and mass spectrometry fragmentation. nih.gov Theoretical calculations have been employed to determine the most stable protonated forms (tautomers) of simple tert-butyl carbamates.

In the gas phase, the proton affinity is higher for the carbonyl oxygen atom. Computational studies on protonated N-methyl tert-butylcarbamate (B1260302) show that the O-protonated tautomer is significantly more stable than the N-protonated form. nih.gov This preference is attributed to the delocalization of the positive charge across the carbamate group. However, the stability can be reversed in solution. In a methanol (B129727) solvent model, the energy difference between the two tautomers is greatly diminished, with the N-protonated species becoming nearly isoenergetic or even slightly more favorable due to solvation effects that stabilize the localized charge on the nitrogen atom. nih.gov

Table 1: Calculated Relative Stability of Protonated Tautomers of a Simple Secondary tert-Butyl Carbamate nih.gov

TautomerProtonation SiteRelative Energy (Gas Phase)
1a+ Carbonyl Oxygen0 kJ mol⁻¹
1b+ Nitrogen Atom+20 kJ mol⁻¹
This table illustrates the calculated energy difference between the two most stable protonated forms in the gas phase, indicating the carbonyl oxygen as the preferred protonation site.

For more complex tert-butylcarbamates, protonation can occur at various sites, including amide and carbamate carbonyl groups, with the resulting ions often stabilized by intramolecular hydrogen bonding. nih.gov

The conformational flexibility of tert-butyl carbamates, particularly rotation around the carbamate C–N bond, gives rise to different rotational isomers (rotamers). Computational studies have been essential in characterizing these conformers and the energy barriers that separate them. digitellinc.comresearchgate.net

The rotation around the N-CO₂R bond in carbamates is a hindered process due to the partial double bond character of the C-N bond arising from resonance. researchgate.net For typical N-alkylcarbamates, the rotational barrier is approximately 16 kcal/mol. researchgate.net Computational modeling, using methods like Density Functional Theory (DFT), has been used to explore the potential energy surfaces for this rotation, identifying transition state structures and energy minima corresponding to stable rotamers. digitellinc.com For example, in N-(2,2,2-trifluoroethyl) carbamates containing a tert-butyl carbamate (Boc) group, computational studies successfully assigned different NMR signals to specific rotational isomers. digitellinc.com

The size of the alkyl group on the nitrogen atom influences the rotational barrier. Studies on a series of alkyl- and phenyl-substituted ureas, which are structurally related to carbamates, have used MP2 level of theory to predict rotational barriers. For a tert-butyl group, the barrier to rotation was calculated to be 4.6 kcal/mol. researchgate.net

Table 2: Calculated Rotational Energy Barriers for Substituted Ureas and Carbamates

Compound ClassSubstituentComputational MethodRotational Barrier (kcal/mol)Reference
Alkylureastert-ButylMP24.6 researchgate.net
N-AlkylcarbamatesGeneral AlkylNot Specified~16 researchgate.net
EthylureaEthylMP26.2 researchgate.net
IsopropylureaIsopropylMP26.0 researchgate.net
This table provides examples of computationally determined energy barriers for rotation around the C-N bond in carbamates and related urea (B33335) structures.

These computational analyses of conformational dynamics are crucial for understanding the structural preferences and reactivity patterns of tert-butyl carbamate systems in various chemical environments.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling provides a powerful lens through which to view the intricate pathways of chemical reactions involving tert-butyl carbamates. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the energetic feasibility of various reaction mechanisms. nih.govresearchgate.net

The thermal and gas-phase decomposition of tert-butyl carbamates are classic examples of elimination reactions that have been extensively studied computationally. The primary decomposition pathway involves the elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide. nih.govresearchgate.net

Theoretical studies on the gas-phase elimination of tert-butyl carbamate confirm that the reaction is a unimolecular, first-order process. researchgate.net The rate-determining step is the cleavage of the tert-butyl C–O bond and the transfer of a hydrogen atom to form isobutylene and the corresponding carbamic acid, which then rapidly decarboxylates. This proceeds through a six-membered cyclic transition state. researchgate.net

In tandem mass spectrometry, the dissociation of protonated tert-butylcarbamates follows a two-step mechanism. nih.gov Computational investigations of the potential energy surface have shown a kinetic preference for a pathway involving the migration of a tert-butyl hydrogen to the carbamate carbonyl oxygen, leading to the loss of isobutylene. nih.gov The subsequent loss of CO₂ requires further proton migrations that must overcome additional energy barriers. nih.gov

Table 3: Calculated Relative Energies for the Dissociation of a Protonated tert-Butylcarbamate Conjugate nih.gov

SpeciesDescriptionRelative Energy (kJ mol⁻¹)
3a+ Initial Protonated Molecule0
TS1 Transition State for H-transfer to Nitrogen148
TS3 Transition State for H-transfer to Oxygen139
3ba+ Ion-Molecule Complex after H-transfer to Oxygen84
3bb+ Product Ion after Isobutylene Loss125
This table details the calculated relative energies along the potential energy surface for the dissociation of a complex tert-butylcarbamate ion, highlighting the preference for hydrogen transfer to the carbamate oxygen (TS3) as it has a lower energy barrier than transfer to nitrogen (TS1).

Computational chemistry is increasingly used not just to explain observed reactivity but also to predict the selectivity and rates of reactions. rsc.org By modeling different reaction pathways and calculating their activation energies, researchers can forecast the most likely products and optimize reaction conditions. nih.gov

In the context of drug design, computational methods are used to predict how structural modifications to carbamates affect their biological activity and selectivity. For instance, studies on cannabidiol (B1668261) carbamates used ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to establish a structure-tissue exposure/selectivity relationship (STR). mdpi.com These models showed that tertiary amine carbamates were more stable in plasma than secondary ones, a prediction that helps guide the design of more effective drug candidates. mdpi.com Similarly, molecular docking and dynamics simulations have been used to predict the binding affinity and selectivity of heterostilbene carbamates as inhibitors for butyrylcholinesterase, a key target in neurodegenerative diseases. nih.gov

In catalysis, theoretical studies can predict how a ligand will influence the rate and selectivity of a reaction. Calculations on the Pd-catalyzed α-arylation of enolates showed that for certain substrates, a high energy barrier for the final C-C reductive elimination step was the rate-limiting factor, explaining the low reactivity observed experimentally. nih.gov Such predictive insights are invaluable for the rational design of new catalysts and synthetic methods. rsc.org

Advanced Computational Methodologies in Carbamate Chemistry

A diverse array of sophisticated computational methodologies is applied to study tert-butyl carbamate systems, each offering unique advantages for probing different aspects of their chemistry.

Density Functional Theory (DFT) : This is one of the most widely used methods for studying carbamates. Functionals like B3LYP, PBE0, M06-2X, and M11L are frequently employed to calculate geometries, reaction energies, and activation barriers. researchgate.netacs.orgmdpi.comwhiterose.ac.uk DFT provides a good balance between computational cost and accuracy for many systems. scirp.org

Ab Initio Methods : High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T*)-F12a) are used for more accurate energy calculations, especially for systems where DFT might be less reliable. researchgate.netresearchgate.netwhiterose.ac.uk These methods are more computationally demanding but can provide benchmark-quality results for reaction energetics and barrier heights. whiterose.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) : For large systems, such as a carbamate in a solvent or an enzyme active site, QM/MM methods offer a practical approach. mdpi.com In this technique, the reactive core of the system (e.g., the carbamate and reacting partners) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive MM force field. mdpi.com This allows for the study of environmental effects on reaction mechanisms.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of carbamate systems over time. plos.org This approach is valuable for analyzing conformational changes, solvation effects, and the stability of ligand-receptor complexes in biological systems. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) : 2D- and 3D-QSAR models are statistical methods used to correlate the chemical structure of carbamates with their biological activity or physical properties. plos.org These models can be used to predict the potency of new, unsynthesized carbamate derivatives.

Continuum Solvation Models : To account for the effect of solvent without explicitly modeling every solvent molecule, methods like the Polarizable Continuum Model (PCM) or the SMD solvation model are often coupled with QM calculations. nih.govacs.orgwur.nl These models represent the solvent as a continuous dielectric, providing a computationally efficient way to study reactions in solution.

These advanced methodologies, often used in combination, provide a comprehensive theoretical framework for understanding and predicting the chemical and physical properties of tert-butyl carbamates. nih.govresearchgate.netresearchgate.netrsc.orgnih.govmdpi.comnih.govacs.orgmdpi.comwhiterose.ac.ukscirp.orgmdpi.complos.orgacs.orgwur.nlscispace.com

Advanced Analytical Characterization Techniques for Tert Butyl Carbamates

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental for the structural elucidation of tert-butyl N-butylcarbamate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, correspond directly to the different chemical environments of the nuclei within the molecule. Detailed NMR data has been reported for this compound in deuterated chloroform (B151607) (CDCl₃). rsc.org

A study detailing the synthesis of various carbamates provides specific spectral data for this compound. rsc.org The ¹H NMR spectrum shows a broad singlet for the N-H proton, a triplet for the methylene (B1212753) group adjacent to the nitrogen, a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the other two methylene groups of the butyl chain. rsc.org The ¹³C NMR spectrum displays distinct signals for the carbonyl carbon, the quaternary and primary carbons of the tert-butyl group, and the four carbons of the n-butyl chain. rsc.org

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃. rsc.org
Spectrum TypeChemical Shift (δ, ppm)Description
¹H NMR (400 MHz)4.49 (bs)N-H proton
3.10 (t, J = 8Hz)-CH₂- group adjacent to nitrogen
1.48 (s)-C(CH₃)₃ protons
1.48-1.28 (m)Central -CH₂-CH₂- groups of butyl chain
0.91 (t, J = 8Hz)Terminal -CH₃ group of butyl chain
¹³C NMR (100 MHz)156.00C=O (carbamate carbonyl)
79.00Quaternary carbon of tert-butyl group
40.40-CH₂- group adjacent to nitrogen
32.20-CH₂- group of butyl chain
28.40-CH₃ carbons of tert-butyl group
19.90-CH₂- group of butyl chain
13.70Terminal -CH₃ carbon of butyl chain

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups. For this compound, the key absorption bands include a strong C=O stretching vibration for the carbamate (B1207046) carbonyl group, typically around 1700 cm⁻¹, and an N-H stretching vibration around 3320 cm⁻¹. Vapor phase IR spectra for the compound are available in spectral databases. nih.gov

Mass Spectrometric Approaches for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight and analyzing the fragmentation patterns of tert-butyl carbamates, which aids in their identification. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture. nih.gov

The fragmentation of tert-butoxycarbonyl (t-Boc) protected compounds is well-characterized. Under electron ionization (EI), the primary product ions of t-Boc substituted precursors typically include the tert-butyl cation (m/z 57) and fragments corresponding to the loss of isobutylene (B52900) ([M−C₄H₈]⁺), the loss of a tert-butoxy (B1229062) radical ([M−C₄H₉O•]⁺), and the loss of the entire t-Boc group ([M−C₅H₈O₂]⁺). doaj.org The most prominent fragmentation pathway for gas-phase cations of t-Boc derivatives involves the combined loss of 2-methylpropene (isobutylene) and carbon dioxide, resulting in a total neutral loss of 100 Da. nih.govresearchgate.net

Characteristic Mass Fragments of Tert-butyl Carbamates. doaj.org
m/zProposed FragmentDescription
[M]⁺Molecular IonThe intact molecule with one electron removed.
57[C₄H₉]⁺tert-Butyl cation.
[M-56]⁺[M−C₄H₈]⁺Loss of isobutylene.
[M-100]⁺[M−C₅H₈O₂]⁺Loss of isobutylene and carbon dioxide.

Tandem Mass Spectrometry for Dissociation Mechanism Studies

Tandem mass spectrometry (MS/MS) provides deeper insight into the dissociation mechanisms of protonated tert-butyl carbamates. nih.gov These studies are crucial for developing robust quantitative analytical methods, such as those used in newborn screening assays where t-Boc-containing molecules serve as internal standards or enzymatic products. nih.govacs.org

Research has shown that the primary diagnostically important fragmentation of protonated t-butylcarbamates—the elimination of isobutylene (i-C₄H₈) and carbon dioxide—is a two-step process. nih.gov In the gas phase, protonation is favored at the carbonyl oxygen. nih.govresearchgate.net The dissociation is initiated by the migration of a hydrogen atom from the tert-butyl group to the protonated carbonyl group, which leads to the kinetically preferred loss of isobutylene. nih.gov Subsequent proton migrations, which must overcome additional energy barriers, are required for the consecutive loss of carbon dioxide. nih.gov Energy-resolved collision-induced dissociation experiments have confirmed separate energy thresholds for the loss of isobutylene and the subsequent loss of CO₂, supporting the two-step mechanism. nih.gov This characteristic fragmentation is a major dissociation pathway even when other labile groups are present in the molecule. nih.gov

Chromatographic and Separation Science Applications

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex samples. Both gas and liquid chromatography have been effectively utilized.

Gas Chromatography (GC) this compound has been employed as an internal standard in the quantitative analysis of other carbamates in alcoholic beverages using capillary gas chromatography with flame ionization detection (GC/FID). oup.comnih.gov In one such method, under specific oven temperature programming, n-butyl carbamate had a retention time of 9.0 minutes, while tert-butyl carbamate eluted earlier at 5.4 minutes. oup.com

High-Performance Liquid Chromatography (HPLC) HPLC is another valuable tool for the analysis and purification of tert-butyl carbamates. A reverse-phase HPLC method has been described for the analysis of tert-butyl carbamate using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (HPLC-MS), the phosphoric acid can be substituted with formic acid. sielc.com HPLC is also routinely used to assess the purity of synthesized compounds containing the tert-butyl carbamate moiety. google.com

Real-time Reaction Monitoring Methodologies

Monitoring chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing conditions, and ensuring process safety. Several methodologies can be applied to track the formation or consumption of tert-butyl carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Stopped-flow benchtop NMR spectroscopy has been presented as a convenient tool for quantitative real-time reaction monitoring. rsc.org This technique has been successfully applied to monitor the formation of a carbamate during a modified Curtius rearrangement, demonstrating its utility for reactions that are otherwise difficult to track due to factors like gas evolution or the presence of toxic reagents. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a practical method for monitoring the progress of reactions involving carbamates. It has been used to follow the chemoselective synthesis of carbamates from amines and carbon dioxide. sci-hub.se It can also be employed to track the deprotection of N-Boc groups, for instance, in reactions mediated by oxalyl chloride, where it can identify intermediates and byproducts formed during the reaction. rsc.org

UV-Vis Spectroscopy For certain reaction systems, inline UV-Vis analysis can provide real-time monitoring. This has been demonstrated in flow chemistry setups for syntheses where reactants or products have a suitable chromophore, allowing for the optimization of steps like neutralization based on the spectral data. researchgate.net

Strategic Applications of Tert Butyl N Butylcarbamate in Complex Organic Synthesis

Orthogonal Protecting Group Strategies in Multi-functional Systems

In the synthesis of complex molecules such as peptides, which possess multiple reactive functional groups, a strategy of orthogonal protection is essential. nih.gov This approach allows for the selective removal of one type of protecting group in the presence of others, ensuring that specific sites in the molecule can be modified without affecting others. nih.gov

The tert-butyl carbamate (B1207046) (Boc) protecting group is a cornerstone of these strategies, most notably in the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection scheme in solid-phase peptide synthesis (SPPS). iris-biotech.debiosynth.com In this methodology:

The α-amino group of the amino acid is temporarily protected by the base-labile Fmoc group.

Reactive side chains (e.g., the carboxyl groups of aspartic and glutamic acid, or the hydroxyl groups of serine and threonine) are protected with acid-labile groups derived from tert-butyl alcohol, such as the tert-butyl ester or tert-butyl ether. iris-biotech.de

The orthogonality lies in the distinct cleavage conditions for each group. The Fmoc group is removed by a base, typically piperidine, while the tBu-based side-chain protecting groups are stable to these conditions. biosynth.com Conversely, the tBu groups are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), conditions under which the peptide backbone remains stable. iris-biotech.debiosynth.com This compatibility allows for the sequential and controlled construction of the peptide chain. nih.gov While the Boc/benzyl (B1604629) (Bn) protection scheme is also used, it is considered quasi-orthogonal as both groups are acid-labile, relying on different acid strengths for selective removal. biosynth.com The Fmoc/tBu combination represents a truly orthogonal pair, making it a preferred method in modern SPPS. iris-biotech.de

Table 1: Orthogonal Protecting Group Pairs in Peptide Synthesis

α-Amino Protection Side-Chain Protection Deprotection Condition (α-Amino) Deprotection Condition (Side-Chain) Orthogonality
Fmoc tBu Base (e.g., Piperidine) Strong Acid (e.g., TFA) High
Boc Bn Strong Acid (e.g., TFA) Very Strong Acid (e.g., HF) / Hydrogenolysis Quasi-orthogonal

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

Tert-butyl carbamate is not only a protecting group but also a versatile building block for synthesizing a wide array of complex organic molecules.

Tert-butyl carbamate serves as a valuable nitrogen source for the synthesis of N-substituted pyrroles, a common motif in pharmaceuticals and materials science. A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org Using tert-butyl carbamate in this reaction provides N-Boc-protected pyrroles. sigmaaldrich.com

One practical approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with tert-butyl carbamate. organic-chemistry.org This condensation yields N-alkoxycarbonyl pyrroles, which exhibit distinct reactivity compared to other N-protected variants like N-sulfonyl pyrroles. organic-chemistry.org For instance, N-Boc-pyrroles can undergo efficient acylation using carboxylic acids activated with a sulfonic acid anhydride. organic-chemistry.org The reaction is often catalyzed by a weak acid and proceeds under mild conditions. organic-chemistry.org

Research has also demonstrated a one-pot, three-component synthesis of tetrasubstituted NH-pyrroles from secondary propargylic alcohols, 1,3-dicarbonyl compounds, and tert-butyl carbamate. sigmaaldrich.com

The asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are key precursors for many biologically active molecules. orgsyn.org Tert-butyl carbamate plays a crucial role by enabling the use of the tert-butoxycarbonyl (Boc) group as an easily removable protecting group on the nitrogen atom. orgsyn.org This overcomes the limitations of other protecting groups, such as the p-methoxyphenyl (PMP) group, which requires harsh oxidative conditions for removal. orgsyn.org

In a typical procedure, an N-Boc-imine is generated in situ or pre-synthesized from an aldehyde and tert-butyl carbamate. orgsyn.orgorganic-chemistry.org For example, (E)-tert-butyl benzylidenecarbamate can be synthesized from benzaldehyde (B42025) and tert-butyl carbamate. orgsyn.org This imine then reacts with a nucleophile, such as an aldehyde or ketone, in the presence of a chiral catalyst like (S)-proline. orgsyn.org This catalytic process yields the desired β-amino carbonyl product with high levels of diastereoselectivity and enantioselectivity. orgsyn.orgnih.gov

The use of tert-butyl carbamate derivatives in these reactions has been expanded to include a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants, providing a versatile route to optically active β-amino acids. organic-chemistry.org

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction

Imine Precursor Aldehyde Nucleophile Catalyst Yield Enantiomeric Ratio
(E)-tert-Butyl benzylidenecarbamate Propionaldehyde (S)-Proline (20 mol%) 87% >99:1

Data sourced from a procedure by Yang, Pan, and List. orgsyn.org

Tert-butyl N-hydroxycarbamate, a derivative of tert-butyl carbamate, is a key reagent for the direct preparation of O-substituted hydroxylamines from alcohols. organic-chemistry.org This method provides an efficient alternative to traditional routes that may require the use of hydrazine (B178648) or the conversion of alcohols to halides. organic-chemistry.org

The process involves a two-step sequence:

O-alkylation : An alcohol is first converted to its methanesulfonate (B1217627) (mesylate). This activated intermediate then reacts with tert-butyl N-hydroxycarbamate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form an O-alkylated N-Boc-hydroxamate. organic-chemistry.org

N-deprotection : The resulting N-Boc-hydroxamate is treated with dry hydrochloric acid (HCl) in a solvent such as diethyl ether to cleave the Boc group, yielding the desired O-substituted hydroxylamine (B1172632) as a crystalline hydrochloride salt. organic-chemistry.org

The tert-butyl group is widely used to protect the carboxylic acid functionality of amino acids, facilitating subsequent reactions such as homologation (the extension of a carbon chain). The protection is typically achieved by converting the amino acid into its tert-butyl ester. organic-chemistry.org

A modern and efficient method for this tert-butylation uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. organic-chemistry.org This approach avoids the use of hazardous reagents and significantly reduces reaction times compared to conventional methods. organic-chemistry.org Once the carboxyl group is protected as a tert-butyl ester, the amino acid can undergo various transformations, including chain extension reactions, without interference from the acidic proton. The synthesis of N-acetyl, tert-butyl amide derivatives of all 20 natural amino acids has been accomplished, showcasing the utility of tert-butyl groups in modifying amino acid structures. nih.govsigmaaldrich.com The tert-butyl ester is stable under many reaction conditions but can be readily cleaved later using acid to restore the carboxylic acid functionality. researchgate.net

Enabling Technologies in Catalytic Transformations

Tert-butyl carbamate is an important reagent in modern catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These reactions are fundamental to the synthesis of anilines and other aromatic amines, which are prevalent in pharmaceuticals and agrochemicals.

A notable application is the Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate as the amine source. acs.org This process allows for the synthesis of N-Boc-protected anilines. Significantly, the use of a specific catalyst system, comprising a palladium source like Pd₂(dba)₃·CHCl₃ and a monodentate phosphine (B1218219) ligand such as tert-butyl X-Phos, enables the reaction to proceed at room temperature. acs.org The choice of base is also critical, with sodium tert-butoxide being crucial for the success of the reaction, which achieves yields ranging from 43% to 83%. acs.org

The scope of these cross-coupling reactions has been investigated with various aryl and heteroaryl halides, demonstrating the versatility of tert-butyl carbamate in constructing C-N bonds under catalytic conditions. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.